molecular formula C6H3Cl2I B1582313 1,2-Dichloro-4-iodobenzene CAS No. 20555-91-3

1,2-Dichloro-4-iodobenzene

Cat. No.: B1582313
CAS No.: 20555-91-3
M. Wt: 272.89 g/mol
InChI Key: NADPFZNWCQIJJW-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-iodobenzene: is an organic compound with the molecular formula C6H3Cl2I . It is a halogenated derivative of benzene, characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-iodobenzene can be synthesized through various methods. One common method involves the halogenation of benzene derivatives. For instance, starting with 1,2-dichlorobenzene, the compound can be iodinated using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions to ensure complete iodination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with magnesium can form a Grignard reagent.

    Oxidation and Reduction: The compound can be oxidized to form iodosobenzene or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like magnesium or sodium can be used under anhydrous conditions.

    Oxidation: Oxidizing agents such as sodium hypochlorite can be used to convert the compound into iodosobenzene.

Major Products:

    Substitution: Formation of Grignard reagents or other substituted benzene derivatives.

    Oxidation: Formation of iodosobenzene or iodoxybenzene.

Scientific Research Applications

1,2-Dichloro-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable reagent in various organic reactions.

    Biology and Medicine: While not directly used in biological systems, its derivatives can be used in the development of pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-iodobenzene primarily involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming Grignard reagents or undergoing oxidation.

Comparison with Similar Compounds

    1,4-Dichloro-2-iodobenzene: Similar structure but with different positions of chlorine and iodine atoms.

    1,2-Dichlorobenzene: Lacks the iodine atom, making it less reactive in certain types of reactions.

    Iodobenzene: Contains only one iodine atom without chlorine, leading to different reactivity patterns.

Uniqueness: 1,2-Dichloro-4-iodobenzene is unique due to the combination of two chlorine atoms and one iodine atom on the benzene ring. This specific arrangement allows for unique reactivity and applications in various chemical processes.

Properties

IUPAC Name

1,2-dichloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADPFZNWCQIJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066625
Record name Benzene, 1,2-dichloro-4-iodo-
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Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20555-91-3
Record name 1,2-Dichloro-4-iodobenzene
Source CAS Common Chemistry
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Record name 1,2-Dichloro-4-iodobenzene
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Record name Benzene, 1,2-dichloro-4-iodo-
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Record name Benzene, 1,2-dichloro-4-iodo-
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Record name 1,2-dichloro-4-iodobenzene
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Record name 1,2-Dichloro-4-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,2-Dichloro-4-iodobenzene be utilized to synthesize specific PCB congeners? What are the advantages and disadvantages of using this compound as a starting material?

A1: Yes, this compound can be used in the synthesis of specific PCB congeners, particularly 3,3′,4,4′-tetrachlorobiphenyl (BZ#77). [, ] This is achieved through the Ullmann coupling reaction, where two molecules of this compound are coupled in the presence of a copper catalyst. []

  • High Selectivity: When copper powder is used as the catalyst, the reaction yields BZ#77 as the sole product, simplifying the purification process. []
  • Low Yield: The reaction utilizing copper powder as a catalyst produces BZ#77 with a yield of approximately 10%, indicating a significant portion of the starting material is not converted to the desired product. []
  • Alternative Catalysts Lead to Byproducts: Using palladium-coated activated carbon (Pd/C) as a catalyst results in the formation of trichlorobiphenyls as byproducts, making purification more complex. []

Q2: How is this compound utilized in analyzing pesticide residues?

A2: this compound plays a crucial role in analyzing residues of the herbicide Linuron. [] After extraction and fractionation of the sample, the fraction containing 3,4-dichloroaniline (a breakdown product of Linuron) undergoes a Sandmeyer reaction. In this reaction, 3,4-dichloroaniline reacts with iodide ions to form this compound. This derivative is then analyzed using gas chromatography with an electron capture detector, allowing for sensitive and specific detection of Linuron residues. []

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